molecular formula C16H25N3O B11968513 1-Benzyl-4-cyano-4-(propylamino)-piperidine hydrate CAS No. 194874-11-8

1-Benzyl-4-cyano-4-(propylamino)-piperidine hydrate

Cat. No.: B11968513
CAS No.: 194874-11-8
M. Wt: 275.39 g/mol
InChI Key: PCHXNZVEOXOJAS-UHFFFAOYSA-N
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Description

1-Benzyl-4-cyano-4-(propylamino)-piperidine hydrate is a chemical compound that belongs to the piperidine class of organic compounds It is characterized by the presence of a benzyl group, a cyano group, and a propylamino group attached to a piperidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-Benzyl-4-cyano-4-(propylamino)-piperidine hydrate typically involves the following steps:

    Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving appropriate precursors.

    Introduction of the Benzyl Group: The benzyl group can be introduced via a nucleophilic substitution reaction using benzyl chloride and a suitable base.

    Addition of the Cyano Group: The cyano group can be added through a nucleophilic substitution reaction using a cyanide source such as sodium cyanide.

    Attachment of the Propylamino Group: The propylamino group can be introduced through a reductive amination reaction using propylamine and a reducing agent such as sodium borohydride.

    Hydration: The final step involves the hydration of the compound to form the hydrate form.

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar reaction steps as described above, but optimized for higher yields and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions: 1-Benzyl-4-cyano-4-(propylamino)-piperidine hydrate can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the cyano or propylamino groups can be replaced by other functional groups.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in an alcoholic solvent.

    Substitution: Sodium cyanide in an aprotic solvent.

Major Products Formed:

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of primary amines or alcohols.

    Substitution: Formation of substituted piperidine derivatives.

Scientific Research Applications

1-Benzyl-4-cyano-4-(propylamino)-piperidine hydrate has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biological targets.

    Medicine: Explored for its potential therapeutic properties, including its use as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and intermediates for various industrial processes.

Mechanism of Action

The mechanism of action of 1-Benzyl-4-cyano-4-(propylamino)-piperidine hydrate involves its interaction with specific molecular targets and pathways. The compound may act by binding to receptors or enzymes, thereby modulating their activity. The exact molecular targets and pathways involved can vary depending on the specific application and context of use.

Comparison with Similar Compounds

  • 1-Benzyl-4-cyano-4-phenylpiperidine hydrochloride
  • 1-Benzyl-4-cyano-4-hydroxypiperidine hydrochloride

Comparison: 1-Benzyl-4-cyano-4-(propylamino)-piperidine hydrate is unique due to the presence of the propylamino group, which can impart different chemical and biological properties compared to similar compounds. For example, the propylamino group may enhance the compound’s solubility, reactivity, or interaction with biological targets, making it distinct from other piperidine derivatives.

Properties

CAS No.

194874-11-8

Molecular Formula

C16H25N3O

Molecular Weight

275.39 g/mol

IUPAC Name

1-benzyl-4-(propylamino)piperidine-4-carbonitrile;hydrate

InChI

InChI=1S/C16H23N3.H2O/c1-2-10-18-16(14-17)8-11-19(12-9-16)13-15-6-4-3-5-7-15;/h3-7,18H,2,8-13H2,1H3;1H2

InChI Key

PCHXNZVEOXOJAS-UHFFFAOYSA-N

Canonical SMILES

CCCNC1(CCN(CC1)CC2=CC=CC=C2)C#N.O

Origin of Product

United States

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